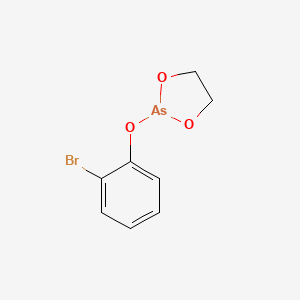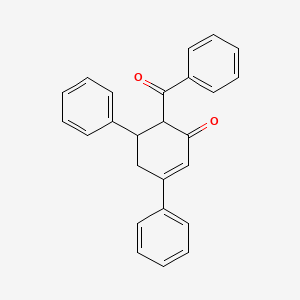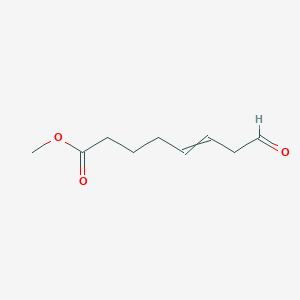
(2,4-Dichlorophenyl)methyl propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,4-Dichlorophenyl)methyl propanoate: is an organic compound with the molecular formula C10H10Cl2O2 and a molecular weight of 233.09 g/mol It is characterized by the presence of a dichlorophenyl group attached to a methyl propanoate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2,4-Dichlorophenyl)methyl propanoate typically involves the esterification of 2,4-dichlorobenzyl alcohol with propanoic acid . The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid . The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent product quality and scalability .
Análisis De Reacciones Químicas
Types of Reactions: (2,4-Dichlorophenyl)methyl propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are often used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids , while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, (2,4-Dichlorophenyl)methyl propanoate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of pharmaceuticals and agrochemicals .
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties. Researchers investigate its effects on different microbial strains to develop new therapeutic agents .
Medicine: In medicine, derivatives of this compound are explored for their potential use in drug development . The compound’s unique structure allows for the design of molecules with specific biological targets .
Industry: Industrially, this compound is utilized in the production of polymers and resins . Its chemical stability and reactivity make it suitable for various manufacturing processes .
Mecanismo De Acción
The mechanism of action of (2,4-Dichlorophenyl)methyl propanoate involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors , leading to its observed biological effects. The exact pathways and targets depend on the specific application and derivative used .
Comparación Con Compuestos Similares
- (2,4-Dichlorophenyl)methyl acetate
- (2,4-Dichlorophenyl)methyl butanoate
- (2,4-Dichlorophenyl)methyl benzoate
Comparison: Compared to these similar compounds, (2,4-Dichlorophenyl)methyl propanoate exhibits unique properties due to the presence of the propanoate group. This group influences the compound’s reactivity , solubility , and biological activity . The specific arrangement of atoms in this compound allows for distinct interactions with molecular targets, making it a valuable compound for various applications .
Propiedades
Número CAS |
85262-94-8 |
|---|---|
Fórmula molecular |
C10H10Cl2O2 |
Peso molecular |
233.09 g/mol |
Nombre IUPAC |
(2,4-dichlorophenyl)methyl propanoate |
InChI |
InChI=1S/C10H10Cl2O2/c1-2-10(13)14-6-7-3-4-8(11)5-9(7)12/h3-5H,2,6H2,1H3 |
Clave InChI |
ABVWCZFYRJJFFG-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)OCC1=C(C=C(C=C1)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


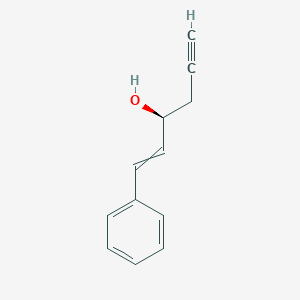
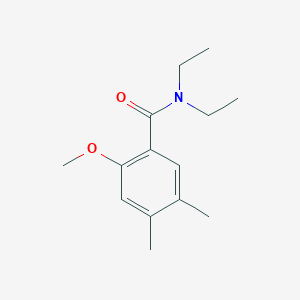
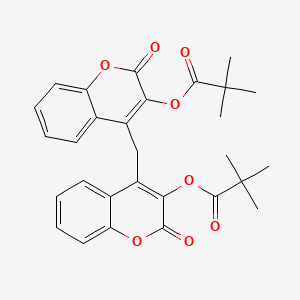
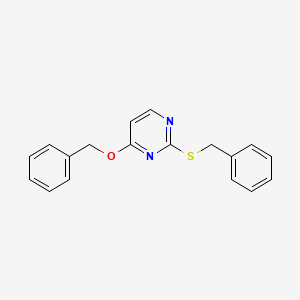
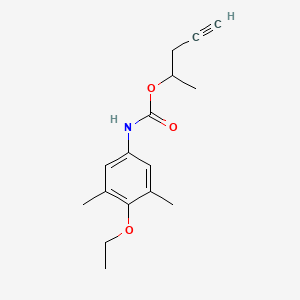
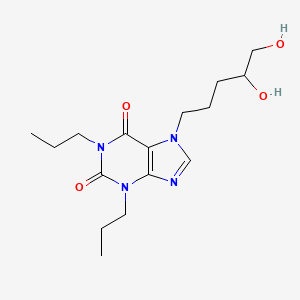

![3,5-Dichloro-4-[(naphthalen-2-yl)oxy]aniline](/img/structure/B14411422.png)

![3,3'-Dimethyl[2,2'-binaphthalene]-1,1',6,6',7,7'-hexol](/img/structure/B14411432.png)
